
4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure, with a tetrahydrofuran-2-ylmethyl substituent on the nitrogen atom. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and tetrahydrofuran-2-ylmethylamine.
Scientific Research Applications
4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The tetrahydrofuran-2-ylmethyl moiety may enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide can be compared with other nitrobenzamide derivatives, such as:
- 4-nitro-N-(2-phenylethyl)benzamide
- 4-nitro-N-(2-pyridinyl)benzamide
- 4-nitro-N-(1-piperidinylmethyl)benzamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the tetrahydrofuran-2-ylmethyl group in this compound provides unique steric and electronic properties that may enhance its specificity and efficacy in certain applications .
Biological Activity
4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a nitro group, a benzamide moiety, and a tetrahydrofuran side chain, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The compound has the following chemical characteristics:
- Molecular Formula : C_{12}H_{14}N_{2}O_{3}
- Molecular Weight : 234.25 g/mol
The presence of the nitro group and the tetrahydrofuran moiety contributes to its reactivity and potential biological effects. The nitro group can undergo bioreduction to form reactive intermediates, while the tetrahydrofuran side chain may enhance binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic processes. Studies indicate that structural modifications can significantly impact inhibition potency, with IC50 values varying based on substituent positions on the aromatic ring .
- Protein-Ligand Interactions : The tetrahydrofuran moiety may facilitate stronger interactions with protein targets, enhancing specificity and efficacy in biological assays.
- Cellular Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, although detailed mechanisms remain to be fully elucidated.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activity against various cancer cell lines. The following table summarizes key findings from in vitro studies:
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 15.63 | Induces apoptosis |
U-937 (monocytic leukemia) | 10.38 | Cytotoxic effects observed |
CEM-13 (leukemia) | <5 | Strong growth inhibition |
These findings indicate that the compound has significant cytotoxic effects, particularly in breast cancer and leukemia cell lines.
Comparative Analysis
When compared to similar compounds within the nitrobenzamide class, such as 4-nitro-N-(2-pyridinyl)benzamide and 4-nitro-N-(phenyl)benzamide, this compound shows enhanced selectivity and potency due to its unique structural features. The presence of the tetrahydrofuran group appears to confer additional stability and binding affinity.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on NNMT Inhibition : A study demonstrated that modifications at the para position of similar nitrobenzamides significantly increased their inhibitory activity against NNMT, suggesting that strategic structural changes can optimize pharmacological properties .
- Apoptosis Induction in Cancer Cells : Another investigation revealed that derivatives of benzamides could effectively induce apoptosis in MCF-7 cells through caspase activation pathways, indicating potential for development as anticancer agents .
Properties
IUPAC Name |
4-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDAIXFZQZFHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.